molecular formula C21H22N4O3S B2433071 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847916-15-8

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2433071
CAS No.: 847916-15-8
M. Wt: 410.49
InChI Key: YBPRXYYVZPIKDL-UHFFFAOYSA-N
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Description

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor. It is involved in various cellular functions, including ion channel modulation, cell differentiation, and survival, as well as the regulation of mood and cognition.

Mode of Action

The compound interacts with the σ1 receptor, demonstrating a low nanomolar affinity . It also shows high selectivity towards the vesicular acetylcholine transporter and other receptors

Biochemical Pathways

The compound’s interaction with the σ1 receptor can affect various biochemical pathways. For instance, it can influence the calcium signaling pathway through the IP3 receptor, which is crucial for various cellular functions . .

Pharmacokinetics

A related compound demonstratedhigh brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice This suggests that the compound might have good bioavailability and can cross the blood-brain barrier effectively

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the σ1 receptor. In animal studies, a related compound showed a reduced level of binding in the cortex and hippocampus of the senescence-accelerated prone mice compared to that of the senescence-accelerated resistant mice . This indicates the potential dysfunction of σ1 receptors in neurodegenerative diseases like Alzheimer’s disease .

Properties

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-15-6-4-8-17(12-15)29(26,27)25-14-24(13-16-7-5-11-28-16)20-21(25)23-19-10-3-2-9-18(19)22-20/h2-4,6,8-10,12,16H,5,7,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPRXYYVZPIKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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